A Senior Application Scientist's Guide to 3-Bromo-2-phenylimidazo[1,2-b]pyridazine: A Privileged Scaffold for Kinase Inhibition
A Senior Application Scientist's Guide to 3-Bromo-2-phenylimidazo[1,2-b]pyridazine: A Privileged Scaffold for Kinase Inhibition
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery. The imidazo[1,2-b]pyridazine ring system has firmly established itself as one such scaffold.[1] Its rigid, bicyclic structure and specific arrangement of nitrogen atoms make it an exceptional bioisostere for purines, allowing it to interact effectively with the ATP-binding sites of numerous protein kinases.[2]
Derivatives of this core are found in a wide array of biologically active agents, demonstrating potent activities as inhibitors of critical enzymes like cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR2), and Bruton's tyrosine kinase (BTK).[1][3] This versatility has led to their investigation in therapeutic areas ranging from oncology and neurodegenerative disease to microbial infections.[4]
This guide focuses on a particularly valuable derivative: 3-Bromo-2-phenylimidazo[1,2-b]pyridazine . The strategic placement of a phenyl group at the 2-position and a bromine atom at the 3-position creates a molecule that is not only a potential pharmacophore in its own right but also a highly versatile intermediate for further chemical elaboration. The bromine atom, in particular, serves as a crucial synthetic handle for introducing diverse functionalities through metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). Understanding the physicochemical properties, synthesis, and reactivity of this compound is therefore essential for researchers aiming to leverage its potential in drug development programs.
Core Physicochemical Properties
The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems. Properties such as solubility and lipophilicity are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
While specific experimental data for 3-Bromo-2-phenylimidazo[1,2-b]pyridazine is not extensively published, we can compile its core properties and provide well-grounded estimates based on its constituent parts and closely related analogues.
| Property | Value / Description | Source / Rationale |
| CAS Number | 802580-12-7 | [5] |
| Molecular Formula | C₁₂H₈BrN₃ | [6] |
| Molecular Weight | 274.12 g/mol | Calculated |
| Appearance | Expected to be a White to Light Yellow Powder/Crystal | Based on the appearance of the parent compound, 3-bromoimidazo[1,2-b]pyridazine. |
| Melting Point (°C) | Estimated: >150 °C | The parent compound, 3-bromoimidazo[1,2-b]pyridazine, has a melting point of 148-152 °C. The addition of the phenyl group is expected to increase the melting point due to increased molecular weight and potential for π-stacking interactions. |
| Predicted pKa | ~2.0 - 2.5 | The predicted pKa of 3-bromoimidazo[1,2-b]pyridazine is 2.35±0.30. The electron-donating nature of the phenyl group at the 2-position is unlikely to significantly alter the basicity of the pyridazine nitrogen atoms. |
| Predicted XLogP3 | ~3.0 - 3.5 | The calculated LogP for the parent 3-bromo-scaffold is ~1.4.[7][8] The addition of a phenyl group typically increases the LogP value by approximately 1.5-2.0 units. This value suggests moderate lipophilicity, often favorable for cell membrane permeability. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Low solubility in water. | Typical for heterocyclic compounds of this nature. The moderate LogP suggests that aqueous solubility will be limited, a critical consideration for formulation and assay development. |
| Storage | Store at room temperature in a dark, dry place. | Recommended for similar heterocyclic compounds to prevent degradation. |
Synthesis and Characterization: A Proposed Pathway
A robust and reproducible synthetic route is paramount. While a specific, dedicated synthesis for 3-Bromo-2-phenylimidazo[1,2-b]pyridazine is not readily found in single publications, a logical and field-proven two-step approach can be constructed based on established methodologies for this class of heterocycles.[1][3] The strategy involves an initial condensation to form the bicyclic core, followed by a regioselective bromination.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Expertise & Causality: This protocol is designed for efficiency and control. The choice of ethanol as a solvent in Step 1 is standard for Tschitschibabin-type reactions, as it effectively dissolves the reactants and is easily removed. The subsequent bromination in Step 2 uses N-Bromosuccinimide (NBS), a mild and highly regioselective brominating agent for electron-rich heterocycles, minimizing the formation of over-brominated side products. Chloroform is chosen as the solvent for its inertness and ability to dissolve both the substrate and NBS.
Step 1: Synthesis of 2-Phenylimidazo[1,2-b]pyridazine
-
Reactant Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminopyridazine (1.0 eq) and absolute ethanol to form a solution.
-
Addition: Slowly add a solution of 2-bromo-1-phenylethanone (α-bromoacetophenone) (1.05 eq) in ethanol to the flask at room temperature. The slight excess of the ketone ensures complete consumption of the limiting aminopyridazine.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-aminopyridazine spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr generated and basify the mixture to a pH of ~8-9. This deprotonates the product, precipitating it from the aqueous ethanol.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield pure 2-phenylimidazo[1,2-b]pyridazine.
Step 2: Synthesis of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine
-
Reactant Charging: Dissolve the 2-phenylimidazo[1,2-b]pyridazine (1.0 eq) from Step 1 in chloroform (CHCl₃) in a round-bottom flask protected from light.
-
Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the solution at 0 °C (ice bath). The 3-position of the imidazo[1,2-b]pyridazine ring is electron-rich and the most susceptible to electrophilic attack. Conducting the reaction at a low temperature helps control the reaction rate and selectivity.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with brine.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, 3-Bromo-2-phenylimidazo[1,2-b]pyridazine.
Characterization
-
¹H & ¹³C NMR: The structure should be confirmed by NMR spectroscopy. One would expect to see characteristic signals for the pyridazine ring protons, and the aromatic protons of the phenyl group. The disappearance of the singlet corresponding to the H-3 proton from the intermediate and the retention of the other core signals would confirm the successful and regioselective bromination.
-
Mass Spectrometry (MS): ESI-MS would be used to confirm the molecular weight. The spectrum should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
-
Purity (HPLC): The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), ideally showing >95% purity for use in biological assays.
Chemical Reactivity and Strategic Functionalization
The true value of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine in drug discovery lies in its potential for diversification. The C-3 bromine is a versatile synthetic handle for introducing new chemical entities via cross-coupling chemistry. This allows for the rapid generation of a library of analogues to probe the SAR of a given biological target.
Caption: Inhibition of the TAK1 signaling cascade by an imidazo[1,2-b]pyridazine-based inhibitor.
Conclusion
3-Bromo-2-phenylimidazo[1,2-b]pyridazine is more than just a chemical entity; it is a strategic platform for the discovery of novel therapeutics. Its physicochemical properties are amenable to drug development, and its synthesis is achievable through established chemical transformations. The true power of this molecule is realized in its role as a versatile intermediate. The C-3 bromine unlocks a gateway to a vast chemical space through proven cross-coupling methodologies, enabling the rational design of potent and selective kinase inhibitors. As research continues to uncover the intricate roles of kinases in disease, scaffolds like this will remain at the forefront of the quest for new and effective medicines.
References
-
Arroba, A. R. (n.d.). 802580-12-7 | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine. Alichem. Retrieved January 29, 2026, from [Link]
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(35), 8985–9011. Available at: [Link]
-
Švete, J. (2002). Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1-(pyridazin-3-yl)-1H-1,2,3-triazole derivatives. Arkivoc, 2002(8), 143-156. Available at: [Link]
- Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
Singh, P., & Paul, K. (2015). Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2-a]pyridines 3. ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 13367-13376. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromoimidazo(1,2-b)pyridazine. PubChem. Retrieved January 29, 2026, from [Link]
-
Gundlewad, G., Wagh, S., & Patil, B. R. (2020). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Automated Topology Builder. (n.d.). 2-Phenylimidazo[1,2-a]pyridine. Retrieved January 29, 2026, from [Link]
-
Di Mauro, G., et al. (2024). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. Available at: [Link]
-
Abell, A. D., et al. (2023). 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. European Journal of Medicinal Chemistry, 260, 115637. Available at: [Link]
-
Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(5), 998-1003. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. PubChem. Retrieved January 29, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. 802580-12-7 | MFCD09832525 | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine [aaronchem.com]
- 7. 3-Bromoimidazo(1,2-b)pyridazine | C6H4BrN3 | CID 12872319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
